
(2-Cyclopropylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropylphenyl)methanol is a compound that features a cyclopropyl group attached to a benzene ring which is further connected to a methanol group. This structure is a part of a broader class of organic compounds that can undergo various chemical reactions due to the presence of the reactive cyclopropyl group and the hydroxyl group of the methanol moiety.
Synthesis Analysis
The synthesis of related compounds, such as diaryl(2-halogenocyclopropyl)methanols, has been demonstrated through reactions promoted by Lewis acids like BF3·OEt2 and TiCl4. These reactions enable the construction of complex structures including 1-aryl-3-chloro-1,2-methanoindans and 1,2-methano-1-arylindenes . Although the synthesis of (2-Cyclopropylphenyl)methanol itself is not detailed, the methodologies applied to similar compounds suggest potential synthetic routes.
Molecular Structure Analysis
The molecular structure of biphenyl-2-methanol, a compound with some structural similarity to (2-Cyclopropylphenyl)methanol, has been analyzed. It crystallizes in a non-centrosymmetric monoclinic space group, with the dihedral angles between the phenyl rings and between the methanol and phenyl groups being well-defined . This information provides insight into the spatial arrangement that might be expected for (2-Cyclopropylphenyl)methanol, although the presence of the cyclopropyl group would introduce additional steric considerations.
Chemical Reactions Analysis
Compounds with cyclopropyl groups, such as cyclopropylmethanol, have been studied for their reactivity. Cyclopropylmethanol behaves as a substrate for methanol dehydrogenase (MDH) and is oxidized by the enzyme without ring-opening . This suggests that (2-Cyclopropylphenyl)methanol could also participate in similar enzymatic reactions, potentially serving as a substrate for enzymes that catalyze oxidation reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (2-Cyclopropylphenyl)methanol are not directly reported, the properties of structurally related compounds can provide some context. For example, the crystallization behavior of biphenyl-2-methanol indicates that such compounds can exhibit solid-state structural diversity . The reactivity of cyclopropane-containing compounds with enzymes like MDH also suggests that (2-Cyclopropylphenyl)methanol may have specific chemical behaviors, particularly in biological systems .
Aplicaciones Científicas De Investigación
Methanol as a Solubilizing Agent in Membrane Studies Methanol is used as a solubilizing agent in the study of transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics has been examined using small-angle neutron scattering, revealing its influence on 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics in large unilamellar vesicles. These findings suggest that methanol can influence the structure-function relationship in bilayer composition, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).
Cyclopropane-Shift Type Reactions in Chemical Synthesis Cyclopropane-shift type reactions of diaryl(2-halogenocyclopropyl)methanols have been promoted by Lewis acids, leading to the construction of compounds like 1-aryl-3-chloro-1,2-methanoindans, 1-aryl-3-methylnaphthalenes, and 1,2-methano-1-arylindens. These reactions illustrate the utility of cyclopropyl derivatives in synthetic chemistry (Wakasugi et al., 2000).
Lipase-Catalyzed Kinetic Resolution in Stereochemistry In stereochemistry, lipase-catalyzed acylation and transesterification have been used to synthesize all four stereoisomers of (2-fluoro-2-phenlycyclopropyl)methanol. This methodology highlights the potential of enzymatic processes in achieving high enantiomeric excesses and understanding the stereochemistry of specific compounds (Rosen & Haufe, 2002).
Biochemical Analysis of Methanol and Other Alcohols Analytical techniques have been developed for the detection of methanol in the presence of other alcohols like ethanol. A hybrid electrophoresis device with electrochemical preprocessing and contactless conductivity detection has been utilized for this purpose, demonstrating the importance of analytical methods in accurately identifying and quantifying methanol in various samples (Santos et al., 2017).
Safety and Hazards
“(2-Cyclopropylphenyl)methanol” is associated with certain hazards. It has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
(2-cyclopropylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSNJUBFYCZZRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553210 |
Source


|
| Record name | (2-Cyclopropylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropylphenyl)methanol | |
CAS RN |
118184-68-2 |
Source


|
| Record name | 2-Cyclopropylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Cyclopropylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70553210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

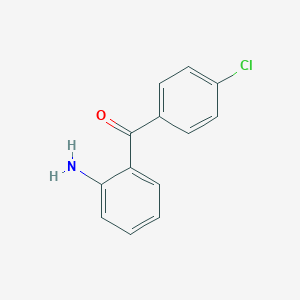

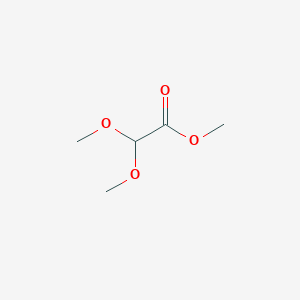



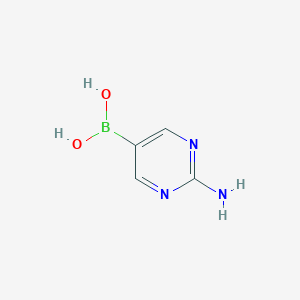

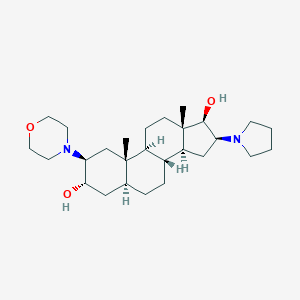
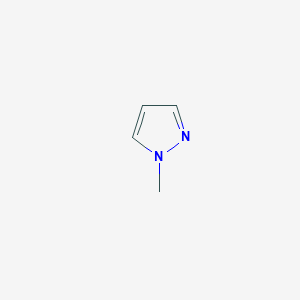
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)

